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Compound of Interest

Compound Name: GL-V9

Cat. No.: B12367181 Get Quote

Introduction

GL-V9, a novel flavonoid derivative synthesized from the natural product wogonin, has

emerged as a promising therapeutic candidate with potent anti-tumor activities.[1][2]

Chemically identified as 5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-

chromen-4-one, GL-V9 has demonstrated efficacy in various cancer models, including

hepatocellular carcinoma, colorectal cancer, and cutaneous squamous cell carcinoma.[1][3] Its

mechanism of action involves the modulation of key signaling pathways, such as Wnt/β-

Catenin and PI3K/Akt, leading to the inhibition of cancer cell proliferation, migration, and

invasion.[1] This technical guide provides a comprehensive overview of the synthesis of GL-V9
from wogonin, including detailed experimental protocols, quantitative data, and visualization of

the synthetic and signaling pathways.

Synthesis of GL-V9 from Wogonin
The synthesis of GL-V9 from wogonin is a multi-step process that involves the selective

alkylation of the 7-hydroxyl group of the wogonin backbone. The following protocol is a detailed

methodology for this synthesis.

Experimental Protocol
Step 1: Synthesis of 7-O-(4-bromobutoxy)wogonin
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Materials: Wogonin, 1,4-dibromobutane, potassium carbonate (K2CO3), N,N-

dimethylformamide (DMF).

Procedure:

To a solution of wogonin (1 equivalent) in anhydrous DMF, add potassium carbonate (2

equivalents).

Stir the mixture at room temperature for 30 minutes.

Add 1,4-dibromobutane (5 equivalents) to the reaction mixture.

Heat the reaction mixture to 80°C and stir for 12 hours.

After completion of the reaction (monitored by TLC), cool the mixture to room temperature

and pour it into ice-cold water.

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to afford 7-O-(4-bromobutoxy)wogonin.

Step 2: Synthesis of GL-V9 (5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-

chromen-4-one)

Materials: 7-O-(4-bromobutoxy)wogonin, pyrrolidine, potassium carbonate (K2CO3),

acetonitrile.

Procedure:

To a solution of 7-O-(4-bromobutoxy)wogonin (1 equivalent) in acetonitrile, add potassium

carbonate (2 equivalents) and pyrrolidine (1.5 equivalents).

Reflux the reaction mixture for 6 hours.
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Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a dichloromethane-

methanol gradient to yield GL-V9.

Quantitative Data for Synthesis

Step
Reactan
ts

Molar
Ratio

Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

Purity
(%)

1

Wogonin,

1,4-

dibromob

utane,

K2CO3

1 : 5 : 2 DMF 80 12 75-85 >95

2

7-O-(4-

bromobut

oxy)wogo

nin,

Pyrrolidin

e,

K2CO3

1 : 1.5 : 2
Acetonitri

le
Reflux 6 80-90 >98

Biological Activity of GL-V9
GL-V9 exhibits a wide range of anti-cancer activities, as demonstrated by various in vitro and in

vivo studies. The following tables summarize the key quantitative data from these studies.

In Vitro Cytotoxicity of GL-V9
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Cell Line
Cancer
Type

Assay IC50 (µM)
Exposure
Time (h)

Reference

A431

Cutaneous

Squamous

Cell

Carcinoma

MTT 17.72 ± 4.23 24 [3]

A431

Cutaneous

Squamous

Cell

Carcinoma

MTT 9.06 ± 0.6 36 [3]

A431

Cutaneous

Squamous

Cell

Carcinoma

MTT 5.9 ± 1.14 48 [3]

HCT116
Colorectal

Cancer
MTT 28.08 ± 1.36 24 [1]

SW480
Colorectal

Cancer
MTT 44.12 ± 1.54 24 [1]

SW620
Colorectal

Cancer
MTT 36.91 ± 2.42 24 [1]

LS174T
Colorectal

Cancer
MTT 32.24 ± 1.60 24 [1]

FHC (normal

colon cells)
Normal MTT 81.89 ± 4.26 24 [1]

Effect of GL-V9 on Cell Migration and Invasion
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Cell Line
Cancer
Type

Assay Treatment
Inhibition
(%)

Reference

HCT116
Colorectal

Cancer
Cell Adhesion 20 µM GL-V9 56.63 ± 9.83 [1]

SW480
Colorectal

Cancer
Cell Adhesion 20 µM GL-V9 48.97 ± 3.35 [1]

FHC (normal

colon cells)
Normal Cell Adhesion 20 µM GL-V9 14.02 ± 5.57 [1]

Signaling Pathways Modulated by GL-V9
GL-V9 exerts its anti-tumor effects by targeting multiple intracellular signaling pathways that

are crucial for cancer cell survival, proliferation, and metastasis.

Wnt/β-Catenin Signaling Pathway
GL-V9 has been shown to inhibit the Wnt/β-catenin signaling pathway in hepatocellular

carcinoma cells. This inhibition leads to a reduction in the expression of downstream target

genes involved in cell proliferation and epithelial-mesenchymal transition (EMT).
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Caption: GL-V9 inhibits the Wnt/β-Catenin signaling pathway.
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PI3K/Akt Signaling Pathway
In colorectal cancer cells, GL-V9 has been demonstrated to suppress the PI3K/Akt signaling

pathway. This inhibition leads to a downstream reduction in the expression and activity of

matrix metalloproteinases (MMPs), which are key enzymes involved in cancer cell invasion and

metastasis.[1]
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Caption: GL-V9 suppresses the PI3K/Akt signaling pathway.

Conclusion
This technical guide provides a comprehensive overview of the synthesis of GL-V9 from

wogonin, along with a summary of its biological activities and underlying molecular

mechanisms. The detailed experimental protocols and quantitative data presented herein are

intended to serve as a valuable resource for researchers, scientists, and drug development

professionals working in the field of oncology and medicinal chemistry. The multi-targeted

signaling pathway inhibition by GL-V9 underscores its potential as a promising candidate for

further preclinical and clinical development in cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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